molecular formula C17H16FN5O B11272818 N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11272818
M. Wt: 325.34 g/mol
InChI Key: FHHAEBMNZLEXLU-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-5-[(4-METHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-5-[(4-METHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) under mild conditions.

    Introduction of the Fluorophenyl and Methylphenyl Groups: The fluorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-5-[(4-METHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-5-[(4-METHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-5-[(4-METHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-5-[(4-METHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and fluorophenyl group contribute to its stability and reactivity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H16FN5O

Molecular Weight

325.34 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-(4-methylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16FN5O/c1-11-2-8-14(9-3-11)20-16-15(21-23-22-16)17(24)19-10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

FHHAEBMNZLEXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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